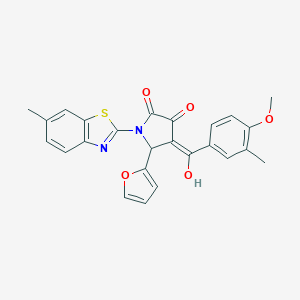![molecular formula C26H28N2O7 B266875 methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a synthetic derivative of a natural product called FR901469, which is produced by a bacterium called Streptomyces sp. The compound has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is not fully understood. However, it has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, the compound may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer activity, the compound has been shown to have anti-inflammatory effects and may also have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its unique structure, which makes it a promising candidate for various research applications. However, the synthesis method for the compound is complex and requires expertise in organic chemistry. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its use in certain experiments.
Orientations Futures
There are several potential future directions for research on methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate. One area of research is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various research fields.
Méthodes De Synthèse
The synthesis of methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves several steps, including the condensation of two key intermediates, followed by the addition of several other chemical groups. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propriétés
Nom du produit |
methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
Formule moléculaire |
C26H28N2O7 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
methyl 4-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H28N2O7/c1-33-20-9-7-18(8-10-20)23(29)21-22(17-3-5-19(6-4-17)26(32)34-2)28(25(31)24(21)30)12-11-27-13-15-35-16-14-27/h3-10,22,29H,11-16H2,1-2H3/b23-21- |
Clé InChI |
AGZHIRUEZSNZMK-LNVKXUELSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)